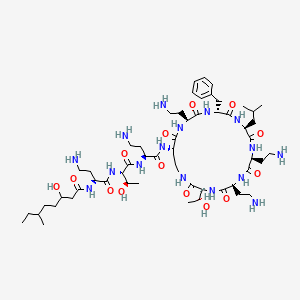
Polymyxin B6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Polymyxin B sulfate is a polypeptide antibiotic and is composed of polymyxins B1, B2, and B3 with fractions B1 and B2 comprising the majority of the mixture. Polymyxin B6 sulfate is freely soluble in aqueous solution (25 mg/mL). Polymyxin B components are structurally identical with the exception of a variable fatty acid group on each fraction. Results from in vitrostudies have shown marginal differences in MIC data when comparing the fractions.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Polymyxin B, including its variant B6, is known for its effectiveness against multidrug-resistant Gram-negative bacteria. It's particularly used against pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae. This effectiveness stems from its rapid bactericidal activity, although acquired resistance remains a rare occurrence (Zavascki et al., 2007; Poirel, Jayol, & Nordmann, 2017).
Pharmacokinetics and Drug Monitoring
Studies have explored the population pharmacokinetics of Polymyxin B. These studies aim to understand how the drug is metabolized and excreted in the human body, contributing to the optimization of its clinical use. The pharmacokinetics of Polymyxin B1, for instance, has been studied in the context of treating multidrug-resistant infections (Manchandani et al., 2018; Wang et al., 2020).
Development of Safer Derivatives
Research efforts are also directed at developing safer, more potent derivatives of Polymyxin B to reduce its known toxicities. This includes the creation of novel polymyxin nonapeptides that aim for lower cytotoxicity and kidney exposure (Brown et al., 2019).
Antibiotic Resistance Mechanisms
Understanding the mechanisms of resistance to Polymyxin B is crucial. Some bacteria develop resistance through various strategies, including lipopolysaccharide modifications and the use of efflux pumps. This knowledge is vital for developing new drugs targeting resistant Gram-negative bacteria (Olaitan, Morand, & Rolain, 2014).
Novel Drug Delivery Systems
Innovative delivery systems for Polymyxin B, such as entrapment in liposomes or adsorption onto mesoporous silica nanoparticles, have been studied. These approaches aim to enhance the drug's therapeutic properties while minimizing its toxicity (Alipour et al., 2008; Gounani et al., 2018).
Optimizing Clinical Use
Frameworks and consensus reports have been developed to optimize the clinical use of Polymyxins, addressing issues like dosing confusion, lack of pharmacopoeial standards, and the need for more research on combination therapy and special patient populations (Nation et al., 2015).
Propiedades
Nombre del producto |
Polymyxin B6 |
|---|---|
Fórmula molecular |
C56H98N16O14 xH2SO4 (lot specific) |
Peso molecular |
1219.47 (Free base) |
Nombre IUPAC |
N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-3-hydroxy-6-methyloctanamide |
InChI |
InChI=1S/C56H98N16O14/c1-7-31(4)13-14-35(75)29-44(76)63-36(15-21-57)51(81)72-46(33(6)74)56(86)68-39(18-24-60)48(78)67-41-20-26-62-55(85)45(32(5)73)71-52(82)40(19-25-61)65-47(77)37(16-22-58)66-53(83)42(27-30(2)3)69-54(84)43(28-34-11-9-8-10-12-34)70-49(79)38(17-23-59)64-50(41)80/h8-12,30-33,35-43,45-46,73-75H,7,13-29,57-61H2,1-6H3,(H,62,85)(H,63,76)(H,64,80)(H,65,77)(H,66,83)(H,67,78)(H,68,86)(H,69,84)(H,70,79)(H,71,82)(H,72,81)/t31?,32-,33-,35?,36+,37+,38+,39+,40+,41+,42+,43-,45+,46+/m1/s1 |
SMILES |
CCC(C)CCC(CC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)CC(C)C)CCN)CCN)C(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



